molecular formula C11H11ClN2S B13302381 4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine

4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine

Cat. No.: B13302381
M. Wt: 238.74 g/mol
InChI Key: NTAIHAAFQRWNFD-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorine atom and a cyclobutylmethyl group in its structure makes it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include thieno[2,3-d]pyrimidin-4-ones and thienopyrimidine-2,4-diones, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutylmethyl group and the chlorine atom enhances its reactivity and potential therapeutic applications compared to other similar compounds .

Properties

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

4-chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C11H11ClN2S/c12-10-8-4-5-15-11(8)14-9(13-10)6-7-2-1-3-7/h4-5,7H,1-3,6H2

InChI Key

NTAIHAAFQRWNFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2=NC3=C(C=CS3)C(=N2)Cl

Origin of Product

United States

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